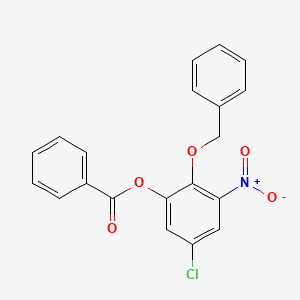

2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . The use of 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis

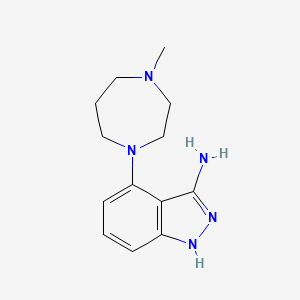

The molecular structure of “2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate” would likely be complex due to the presence of multiple functional groups. The benzyloxy group would likely be attached to the phenyl ring, and the nitro group would add further complexity .Chemical Reactions Analysis

Benzylic compounds are known to undergo various reactions. They are activated towards free radical attack and show enhanced reactivity in SN1, SN2, and E1 reactions . They are also susceptible to oxidative degradation . The presence of a nitro group could also influence the reactivity of the compound .Applications De Recherche Scientifique

Anticancer Activity

Recent studies have shown that derivatives of 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate have been synthesized and evaluated for their potential as anticancer agents. These compounds target the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is overexpressed in numerous human cancers. Compounds with this moiety have demonstrated potent anticancer activity against various cancer cell lines, including HCT116, HepG-2, and MCF7, while showing safety towards normal cells .

EGFR-TK Inhibition

The derivatives of this compound have been specifically designed to inhibit EGFR-TK, a critical enzyme in cancer cell proliferation. Some derivatives have shown remarkable inhibitory activity with IC50 values in the sub-micromolar range, comparable to established drugs like gefitinib. This suggests their potential use in targeted cancer therapy .

Antioxidant Properties

Transition metal complexes derived from Schiff base ligands related to 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate have been synthesized and analyzed for their antioxidant activities. These complexes have shown high potency in decolorizing DPPH, a common assay for antioxidant activity, indicating their potential as antioxidants .

Antimicrobial Activity

The same transition metal complexes have also been tested for their antimicrobial properties. They have demonstrated significant activity against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as fungal strains like A. niger and C. albicans. This suggests their application in developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. For instance, docking studies of the Schiff base ligands and their metal complexes have provided insights into their binding affinities and mode of action, which is crucial for drug design .

Structural Analysis

Research has also focused on the structural analysis of derivatives of 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate . Crystallographic studies help in confirming the geometry and hybridization states of the compounds, which are essential for understanding their reactivity and interaction with biological targets .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like epidermal growth factor receptor tyrosine kinase (egfr-tk) which plays a crucial role in cell proliferation and survival .

Mode of Action

Based on its structural similarity to other benzylic compounds, it can be inferred that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to affect pathways involving the formation of oximes and hydrazones . These reactions involve the interaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones .

Pharmacokinetics

Similar compounds have been known to undergo reactions such as oxidation and reduction .

Result of Action

Similar compounds have been known to convert electron-withdrawing functions into electron-donating amino and alkyl groups through reduction .

Action Environment

Similar compounds have been known to react under a variety of conditions, including exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

(5-chloro-3-nitro-2-phenylmethoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO5/c21-16-11-17(22(24)25)19(26-13-14-7-3-1-4-8-14)18(12-16)27-20(23)15-9-5-2-6-10-15/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIUWTKZBFJJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677773 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |

CAS RN |

891497-54-4 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

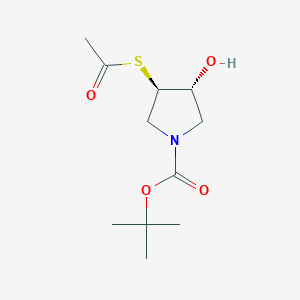

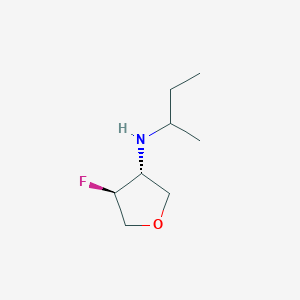

![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)

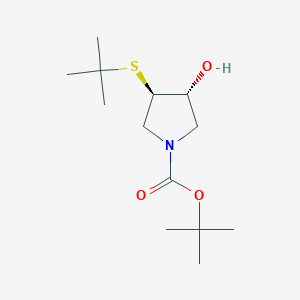

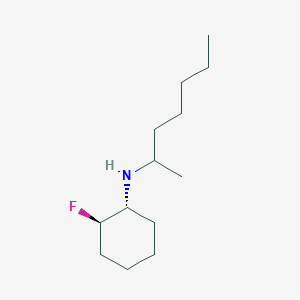

![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)

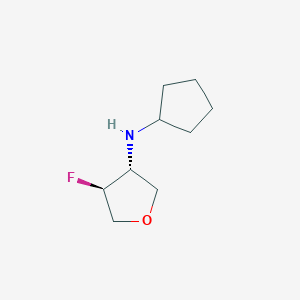

![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)

![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)

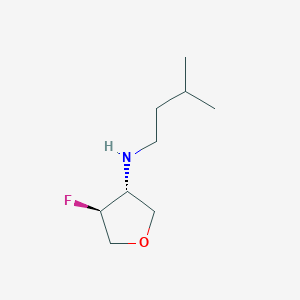

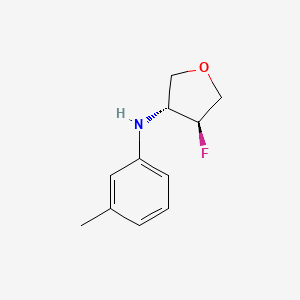

![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)